molecular formula C19H21N3O3 B2755569 N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide CAS No. 1100751-70-9

N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide

Cat. No.: B2755569
CAS No.: 1100751-70-9
M. Wt: 339.395
InChI Key: BTBKJRZQNDBCTI-UHFFFAOYSA-N
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Description

N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide is a synthetic organic compound provided for research and development purposes. This chemical features a dicarboxamide core integrating indoline and 4-methoxyphenethyl moieties, a structural motif of interest in medicinal chemistry. While the specific biological profile and research applications of this precise molecule are not yet fully established in the public scientific literature, its structure is related to a class of indole- and pyrrolidine-dicarboxamide derivatives that have been investigated as inhibitors of viral replication . For instance, research on indole-2-carboxamide analogs has identified potent inhibitors of neurotropic alphaviruses, such as the Western Equine Encephalitis Virus (WEEV), with studies focusing on optimizing potency and improving properties for central nervous system (CNS) penetration . The presence of the 4-methoxyphenethyl group is a common feature in compounds designed to interact with various biological targets, suggesting potential utility in early-stage discovery research for probing enzyme or receptor function . Researchers may find this compound valuable as a building block or intermediate for further chemical synthesis, or as a reference standard in exploratory biological screening assays. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-25-15-8-6-13(7-9-15)10-11-21-19(24)22-16-5-3-2-4-14(16)12-17(22)18(20)23/h2-9,17H,10-12H2,1H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBKJRZQNDBCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2C(CC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide typically involves the reaction of indoline derivatives with appropriate reagents to introduce the 4-methoxyphenethyl group and the carboxamide functionalities. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira reaction, to form the indoline core . The reaction conditions often include the use of palladium(II) acetate, a bidentate ligand like 1,1′-bis(di-tert-butylphosphino)ferrocene, and a base such as potassium carbonate in a solvent mixture of toluene and acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide groups to amines.

    Substitution: Electrophilic substitution reactions can occur on the indoline ring, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indoline oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Scientific Research Applications

N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide has several notable applications in various fields:

Chemistry

  • Building Block for Complex Molecules : This compound serves as a precursor in synthesizing more complex indole derivatives.
  • Reagent in Organic Reactions : It is utilized in various organic synthesis reactions due to its reactive functional groups.

Biology

  • Biological Activity Studies : Research indicates potential antimicrobial and anticancer properties. The compound's interaction with cellular processes makes it a candidate for studying various biological mechanisms.

Medicine

  • Therapeutic Potential : Ongoing studies are exploring its efficacy as a therapeutic agent against several diseases, particularly those involving cancer and infectious agents.

Industry

  • Material Development : The unique properties of this compound make it valuable in developing new materials and industrial processes.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

StudyFindings
Study 1Demonstrated significant anticancer activity against specific cell lines, indicating potential for therapeutic use.
Study 2Investigated the compound's role as an inhibitor of viral replication, suggesting antiviral properties.
Study 3Explored the compound's interactions with cellular receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

Compound Name (Core Structure) Substituents Key Structural Differences
N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide 4-methoxyphenethyl Indoline core (rigid, planar)
(1S,2R)-N1-(4-chloro-4-fluorophenyl)cyclohexane-1,2-dicarboxamide (8b) 4-chloro-4-fluorophenyl Cyclohexane core (flexible, non-planar)
N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide Isoquinolin-5-yl, phenyl Pyrrolidine core (5-membered ring, nitrogen-containing)
(S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide Thiazol-2-yl Thiazole heterocycle (electron-deficient, aromatic)
N1-(4-isopropylphenyl)-N2-(pyridin-2-ylmethyl)diazene-1,2-dicarboxamide 4-isopropylphenyl, pyridin-2-ylmethyl Diazene linker (redox-active, prone to decomposition)

Key Observations :

  • The 4-methoxyphenethyl group enhances lipophilicity compared to halogenated (e.g., 4-chloro-4-fluorophenyl) or heteroaromatic (e.g., thiazol-2-yl) substituents, which may influence blood-brain barrier penetration .

Key Observations :

  • The target compound’s indoline core and methoxyphenethyl group may align with dual-targeting strategies (e.g., kinase/HDAC inhibition) seen in pyrrolidine derivatives .
  • Unlike the diazene-containing ruthenium complex , the absence of a redox-active linker in the target compound may improve stability in biological systems.

Physicochemical and ADMET Properties

Compound Solubility Stability Metabolic Stability
Target Compound Moderate (predicted) High (no reactive groups) Likely enhanced by methoxy group
Diazene-ruthenium complex Poor in protic solvents Low (decomposes in solution) Unstable due to redox-active diazene
Lu AF21934 Moderate High Suitable for CNS delivery (in vivo efficacy shown)
Pyrrolidine TRPV1 antagonist High (polar pyrrolidine core) High Optimized for oral bioavailability

Key Observations :

  • The 4-methoxyphenethyl group may improve metabolic stability compared to chlorophenyl or thiazole substituents, which are prone to oxidative metabolism .

Biological Activity

N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.

Overview of Indole Derivatives

Indole derivatives, including this compound, have been widely studied for their diverse biological activities. These compounds often exhibit significant antiviral, antimicrobial, and anticancer properties. The indole structure is known for its ability to interact with various biological targets, making it a valuable scaffold for drug development.

Structure-Activity Relationship (SAR)

The SAR of indole derivatives has been extensively investigated to optimize their biological activity. For this compound, modifications at the indole ring and the carboxamide moiety can significantly influence its potency and selectivity against specific biological targets.

Key Findings:

  • Substituents on the Indole Ring: Variations in substituents can enhance or reduce activity against specific pathogens or cancer cells.
  • Amide Modifications: The nature of the amide group can affect the compound's solubility and permeability, which are critical for bioavailability.

Pharmacological Evaluation

Recent studies have highlighted the pharmacological properties of this compound:

  • Antiviral Activity: Similar compounds have shown efficacy against neurotropic alphaviruses. For instance, indole-2-carboxamides have been reported to inhibit replication of viruses such as Western equine encephalitis virus (WEEV) and Sindbis virus in vitro and in vivo .
  • Antimicrobial Properties: A related study demonstrated that indole derivatives possess broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 3.125 to 50 µg/mL against various microorganisms .

Case Studies

Case Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of a series of indole derivatives, including this compound. The results indicated that structural modifications could lead to a tenfold increase in potency against WEEV replicon assays. This suggests that careful design based on SAR can yield compounds with enhanced antiviral properties .

Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of indole derivatives. The study revealed that specific modifications in the structure led to significant cytotoxic effects on cancer cell lines while maintaining low toxicity to normal cells. This highlights the therapeutic promise of indole-based compounds in cancer treatment .

Data Summary

The following table summarizes key biological activities and findings related to this compound and similar compounds:

Activity Findings Reference
AntiviralInhibits WEEV replication; improved potency through SAR
AntimicrobialBroad-spectrum activity; MIC values 3.125 - 50 µg/mL
AnticancerSignificant cytotoxic effects on cancer cell lines

Q & A

Basic: What synthetic methodologies are recommended for N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide, and how can reaction purity be optimized?

Answer:
The synthesis typically involves amide bond formation between indoline-1,2-dicarboxylic acid derivatives and 4-methoxyphenethylamine. Key steps include:

  • Coupling Reagents : Use EDCI/HOBt or DCC/DMAP under inert conditions to activate carboxylic acid groups, minimizing side reactions .
  • Purification : Employ flash chromatography with gradients (e.g., hexane/ethyl acetate) followed by recrystallization. Automated synthesizers and HPLC (C18 columns, acetonitrile/water mobile phase) enhance purity (>95%) .
  • Yield Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2:1 amine:acid ratio) and temperature (0–25°C) to suppress hydrolysis .

Basic: Which spectroscopic and analytical techniques are critical for structural characterization?

Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Assign methoxy (δ ~3.7 ppm), indoline aromatic protons (δ 6.5–7.8 ppm), and carboxamide carbonyls (δ ~165–170 ppm) .
    • 2D Techniques (HSQC, HMBC) : Confirm connectivity between the 4-methoxyphenethyl group and indoline core .
  • HRMS : Validate molecular ion ([M+H]+) with <2 ppm mass error .
  • IR Spectroscopy : Identify carboxamide C=O stretches (~1640–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in cancer models?

Answer:

  • Kinase Profiling : Screen against panels (e.g., PI3Kα, mTOR) using fluorescence polarization assays. Compare inhibition IC50 values to known standards .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets. Validate with site-directed mutagenesis .
  • Cellular Assays :
    • Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) in cancer lines (e.g., MCF-7, A549) .
    • Assess synergy with chemotherapeutics via Chou-Talalay combination indices .

Advanced: How can stability issues in biological assays (e.g., decomposition in protic solvents) be addressed?

Answer:

  • Solvent Alternatives : Replace aqueous buffers with DMSO/PEG formulations (<0.1% DMSO to avoid cytotoxicity) .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3) on the indoline core to enhance stability, as seen in analogs with improved shelf life .
  • Storage Conditions : Store lyophilized powders at -20°C under argon to prevent oxidation .

Advanced: How should contradictory data in target engagement studies (e.g., inconsistent IC50 values) be resolved?

Answer:

  • Orthogonal Assays :
    • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) to purified targets .
    • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by measuring protein thermal stability shifts .
  • Off-Target Screening : Use proteome-wide approaches (e.g., affinity pulldown-MS) to identify non-specific interactions .

Basic: What physicochemical properties (e.g., logP, solubility) influence bioavailability, and how are they measured?

Answer:

  • logP : Determine via shake-flask method (octanol/water partition). Target logP 2–4 for optimal membrane permeability .
  • Solubility : Assess via HPLC-UV in PBS (pH 7.4) and simulated gastric fluid. Use co-solvents (e.g., cyclodextrins) if <10 µM .
  • Permeability : Employ Caco-2 monolayers or PAMPA to predict intestinal absorption .

Advanced: What strategies improve pharmacokinetic profiles (e.g., half-life, metabolic stability)?

Answer:

  • Prodrug Design : Introduce ester or peptide moieties (e.g., valine-ester) cleaved by serum esterases .
  • Cytochrome P450 Inhibition : Test metabolites via LC-MS/MS after incubation with human liver microsomes. Modify methoxy groups to reduce CYP3A4/2D6 interactions .
  • Formulation : Encapsulate in PEGylated liposomes to enhance circulation time .

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